6-chloro-9-(2,4-dimethylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
CAS No.:
Cat. No.: VC14985221
Molecular Formula: C21H20ClNO3
Molecular Weight: 369.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20ClNO3 |
|---|---|
| Molecular Weight | 369.8 g/mol |
| IUPAC Name | 6-chloro-9-(2,4-dimethylphenyl)-4-ethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
| Standard InChI | InChI=1S/C21H20ClNO3/c1-4-14-8-19(24)26-20-15(14)9-17(22)21-16(20)10-23(11-25-21)18-6-5-12(2)7-13(18)3/h5-9H,4,10-11H2,1-3H3 |
| Standard InChI Key | MHAUBIUGYOLMCK-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=O)OC2=C3CN(COC3=C(C=C12)Cl)C4=C(C=C(C=C4)C)C |
Introduction
6-Chloro-9-(2,4-dimethylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one is a complex heterocyclic organic compound that integrates a chromeno and an oxazine framework. This compound is notable for its unique structural features, including a chloro substituent, ethyl groups, and a dimethylphenyl ring, which contribute to its molecular complexity and potential biological activity.
Synthesis Methods
The synthesis of 6-chloro-9-(2,4-dimethylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity of the final product. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly employed for monitoring the progress of reactions and purifying the final compound.
Biological Activity
Research indicates that this compound exhibits promising antimicrobial properties against various bacterial strains and shows antioxidant activities, making it a candidate for therapeutic applications in treating infections and oxidative stress-related disorders. The mechanism of action primarily revolves around its interactions with biological targets, which can be studied using techniques like molecular docking studies or in vitro assays.
Potential Applications
Given its unique structure and biological properties, 6-chloro-9-(2,4-dimethylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one is a candidate for various applications in medicinal chemistry and pharmacology. Its potential therapeutic applications include antimicrobial treatments and antioxidant therapies.
Research Findings
Several studies have explored the synthesis and characterization of similar compounds, focusing on their potential applications in medicinal chemistry and pharmacology. The compound's interactions with biological targets are crucial for understanding its mechanism of action and potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume